molecular formula C9H23Cl2N3 B12439646 1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amine dihydrochloride

1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amine dihydrochloride

Cat. No.: B12439646
M. Wt: 244.20 g/mol
InChI Key: WYQYJYPDPOUJDD-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of an aminoethyl group attached to the piperidine ring, along with two methyl groups on the nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amine dihydrochloride is unique due to its specific piperidine ring structure and the presence of both aminoethyl and dimethyl groups. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H23Cl2N3

Molecular Weight

244.20 g/mol

IUPAC Name

1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine;dihydrochloride

InChI

InChI=1S/C9H21N3.2ClH/c1-11(2)9-4-3-6-12(8-9)7-5-10;;/h9H,3-8,10H2,1-2H3;2*1H

InChI Key

WYQYJYPDPOUJDD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCCN(C1)CCN.Cl.Cl

Origin of Product

United States

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